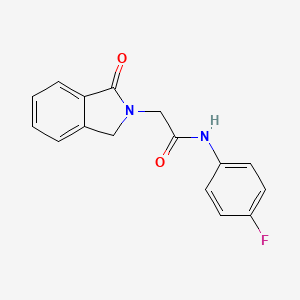
N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has been widely studied in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production and biosynthesis in cancer cells. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.
Wirkmechanismus
N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide targets two key enzymes in the TCA cycle, namely pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. By inhibiting these enzymes, N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide disrupts the TCA cycle, leading to a decrease in ATP production and an increase in oxidative stress in cancer cells. This, in turn, leads to cell death and sensitization to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by disrupting the TCA cycle. N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical settings, providing a wealth of data on its anticancer properties. However, N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has some limitations as well. It has a short half-life, which may limit its efficacy in vivo. It also has poor solubility in aqueous solutions, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide research. One area of interest is the development of novel formulations of N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide that improve its solubility and bioavailability. Another area of interest is the evaluation of N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in combination with other anticancer agents, such as immunotherapy and targeted therapy. Additionally, the identification of biomarkers that predict response to N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide may help in patient selection and personalized therapy. Overall, N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide holds great promise as a novel anticancer agent that targets the TCA cycle in cancer cells.
Synthesemethoden
The synthesis of N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves the condensation reaction of 2-chloronicotinic acid with N-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in the presence of a catalyst. The reaction yields N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide as a white solid, which is then purified by recrystallization. The synthesis method has been optimized to obtain high yields and purity of N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by inhibiting the TCA cycle, which is upregulated in cancer cells to meet their high energy demands. N-(5-chloro-2-pyridyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been evaluated in various cancer types, including pancreatic, lung, ovarian, and hematologic malignancies. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-11-5-6-13(17-7-11)18-14(20)9-19-8-10-3-1-2-4-12(10)15(19)21/h1-7H,8-9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLKITXOVUZKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorophenyl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478728.png)
![3-(2-fluorophenyl)-1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478730.png)
![3-(2-fluorophenyl)-1-methyl-N-(3-pyrrolidin-1-ylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478741.png)
![N-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7478756.png)
![2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B7478763.png)

![N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide](/img/structure/B7478774.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)

![3-[(4-Phenylpiperazin-1-yl)carbonyl]-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478802.png)
![2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7478817.png)


![N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7478823.png)